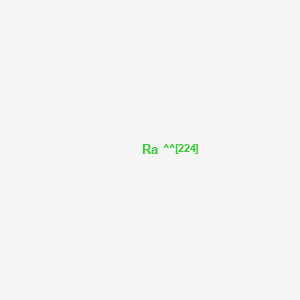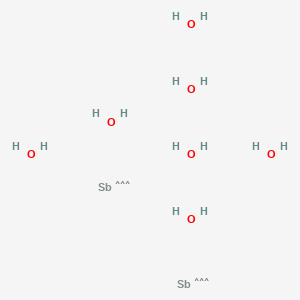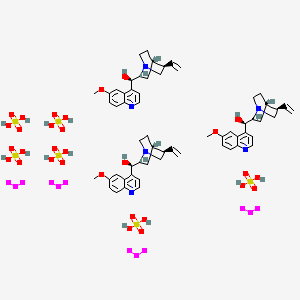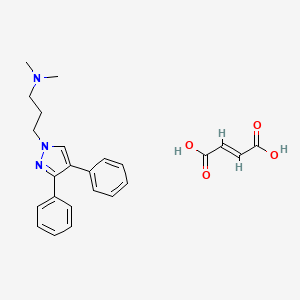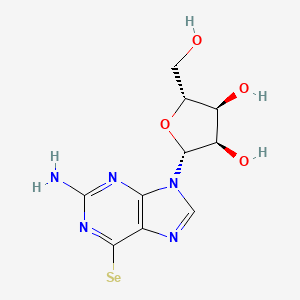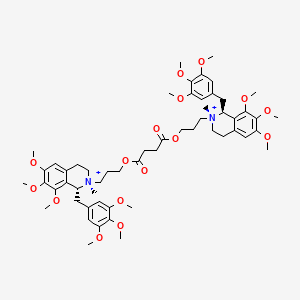
Meso-doxacurium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Meso-doxacurium is the (1R,1'S,2S,2'R) isomer of 2,2'-[(1,4-dioxobutane-1,4-diyl)bis(oxypropane-3,1-diyl)]bis[6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolinium]. It is the meso-isomer which has a trans configuration at the 1 and 2 positions of the tetrahydroisoquinolinium rings. It is a quaternary ammonium ion, a diester and a succinate ester.
Scientific Research Applications
Atmospheric Modeling and Environmental Predictions
The Meso-NH model, as discussed in Lac et al. (2018), is an atmospheric non-hydrostatic research model applied across a range of resolutions, from synoptic to turbulent scales. It is designed for studies of physics and chemistry, with applications in predicting environmental phenomena like hydrology, wildland fires, and volcanic eruptions, which may indirectly relate to the understanding of chemicals like Meso-doxacurium in atmospheric contexts (Lac et al., 2018).
Advancements in Nanomaterials and Energy Storage
Zhang et al. (2017) describe the synthesis of Mesoporous cobalt hexacyanoferrate nanocubes (meso–CoHCF), highlighting their potential in energy storage applications. This research contributes to the broader understanding of mesoporous materials, which could be relevant for the future development of this compound related technologies (Zhang et al., 2017).
Catalysis and Electrochemical Reactions
The study by Xiao et al. (2015) introduces meso-/macroporous nitrogen-doped carbon architectures with iron carbide, which show promising catalytic performance for oxygen reduction reactions. Such advancements in catalysis and electrochemical processes could provide insights into the chemical interactions and potential applications of this compound (Xiao et al., 2015).
Development of New Chemical Structures
Koide et al. (2010) explored the creation of a meso,meso-diketohexaphyrin, a stable non-Kekulé singlet biradicaloid. This research into novel chemical structures may offer a foundational understanding that can be applied to the study and application of this compound (Koide et al., 2010).
Flow Chemistry in Research Labs
Nakayama et al. (2013) discuss the use of meso-scale flow chemistry in laboratories, specifically focusing on a diastereoselective fluorination process. The methodologies and technologies developed here could be relevant for the synthesis and study of this compound (Nakayama et al., 2013).
Paper-based Chemosensors and Analytical Applications
The work by Zhang et al. (2018) on the development of a paper-based chemosensor using mesoporous carbon and palladium nanoparticles for H2O2 detection is indicative of the potential for analytical applications in chemistry, which could be extended to the study of substances like this compound (Zhang et al., 2018).
properties
CAS RN |
133814-18-3 |
|---|---|
Molecular Formula |
C56H78N2O16+2 |
Molecular Weight |
1035.2 g/mol |
IUPAC Name |
1-O-[3-[(1S,2R)-6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 4-O-[3-[(1R,2S)-6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate |
InChI |
InChI=1S/C56H78N2O16/c1-57(23-19-37-33-45(65-7)53(69-11)55(71-13)49(37)39(57)27-35-29-41(61-3)51(67-9)42(30-35)62-4)21-15-25-73-47(59)17-18-48(60)74-26-16-22-58(2)24-20-38-34-46(66-8)54(70-12)56(72-14)50(38)40(58)28-36-31-43(63-5)52(68-10)44(32-36)64-6/h29-34,39-40H,15-28H2,1-14H3/q+2/t39-,40+,57-,58+ |
InChI Key |
GBLRQXKSCRCLBZ-IYQFLEDGSA-N |
Isomeric SMILES |
C[N@+]1(CCC2=CC(=C(C(=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N@+]4(CCC5=CC(=C(C(=C5[C@@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C |
SMILES |
C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



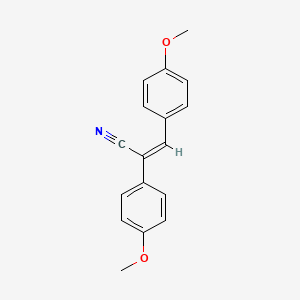
![N-(2-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B1233491.png)
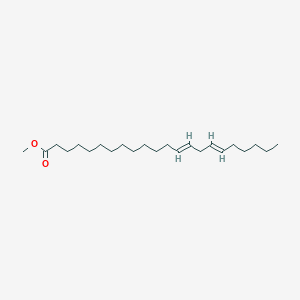
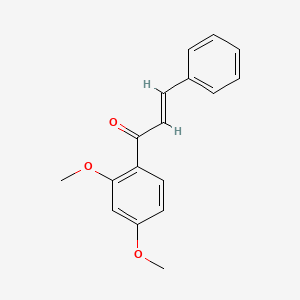
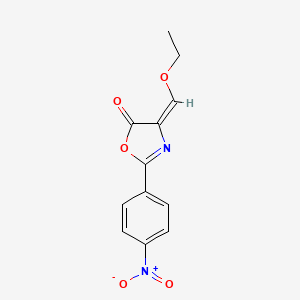
![(2E)-2-(1-{5-[(2-methylpropoxy)methyl]-2-oxotetrahydrofuran-3-yl}propan-2-ylidene)hydrazinecarbothioamide (non-preferred name)](/img/structure/B1233498.png)

